(4-(6-Ciclopropilpiridazin-3-il)piperazin-1-il)(2-metoxifenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

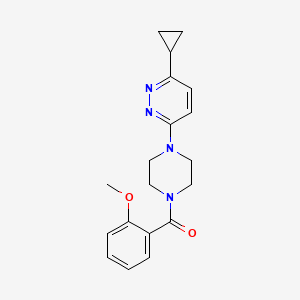

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.

BenchChem offers high-quality (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de piperazina a menudo exhiben propiedades antibacterianas. Los investigadores han sintetizado compuestos que contienen unidades de piperazina para su posible uso contra infecciones bacterianas . Investigar la eficacia antibacteriana de este compuesto podría ser una dirección de investigación valiosa.

- La incorporación de anillos de piperazina en moléculas ha llevado al desarrollo de agentes antifúngicos. Teniendo en cuenta las características estructurales de este compuesto, puede valer la pena explorar su actividad antifúngica .

- Los compuestos a base de piperazina se han investigado como posibles tratamientos para afecciones neurológicas como la enfermedad de Parkinson y la enfermedad de Alzheimer . Estudios adicionales podrían explorar si este compuesto tiene algún efecto neuroprotector.

- Los derivados de piperazina se han utilizado ilícitamente como sustancias psicoactivas. Si bien este compuesto puede no estar directamente relacionado con el uso recreativo, comprender sus efectos en el sistema nervioso central podría ser relevante .

- La capacidad de la piperazina para modular las propiedades farmacocinéticas la convierte en valiosa en el diseño de fármacos. Investigar cómo este compuesto afecta el metabolismo, la distribución y la eliminación de los fármacos podría ser esclarecedor .

- La síntesis del compuesto implica una reacción de Mannich, un método versátil para introducir unidades de piperazina en moléculas. Los investigadores podrían explorar variaciones de esta reacción para crear nuevos derivados con propiedades específicas .

Actividad Antibacteriana

Agentes Antifúngicos

Trastornos Neurológicos

Propiedades Psicoactivas

Modulación de Fármacos

Aplicaciones de la Reacción de Mannich

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities . These include antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, it’s plausible that (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone may interact with similar targets.

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Piperazine derivatives are generally known to modulate the pharmacokinetic properties of drug substances .

Result of Action

Similar compounds have been reported to exhibit significant activity against various targets, suggesting that this compound may also have potent biological effects .

Actividad Biológica

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, often referred to as a piperazine derivative, has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O, with a molecular weight of approximately 346.438 g/mol. The structure features a piperazine ring, which is a common motif in many biologically active compounds, contributing to its pharmacokinetic properties.

Research indicates that piperazine derivatives can modulate various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The specific compound under discussion has shown notable activity as a selective antagonist at the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.

- Dopamine D3 Receptor Antagonism : The compound exhibits high affinity for the D3 receptor, with an inhibition constant Ki of approximately 0.39 nM. This selectivity is crucial for developing treatments for substance use disorders and other psychiatric conditions .

- Serotonin Receptor Modulation : Similar compounds have demonstrated effects on serotonin receptors, influencing mood and anxiety pathways. For instance, WAY 100635, a related piperazine derivative, has been shown to antagonize 5-HT1A receptor-mediated responses effectively .

Pharmacological Studies

Several studies have evaluated the biological activity of this compound and its analogs:

- Case Study 1 : In vitro studies indicated that the compound could significantly increase the firing rate of serotonergic neurons in the dorsal raphe nucleus when tested at concentrations ranging from 0.5 to 10 nM . This suggests potential anxiolytic effects.

- Case Study 2 : A study involving animal models demonstrated that administration of this compound led to reduced locomotor activity, indicating possible sedative properties associated with D3 receptor antagonism .

Comparative Analysis

The following table summarizes the biological activities and receptor affinities of selected piperazine derivatives:

| Compound Name | Target Receptor | Affinity (nM) | Biological Activity |

|---|---|---|---|

| (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | D3 | 0.39 | Antagonist |

| WAY 100635 | 5-HT1A | 0.95 | Antagonist |

| BAK4-51 | D3 | 40 | Antagonist |

Propiedades

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-25-17-5-3-2-4-15(17)19(24)23-12-10-22(11-13-23)18-9-8-16(20-21-18)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPHYWXAFFKLQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.